Coproporphyrin II

Descripción general

Descripción

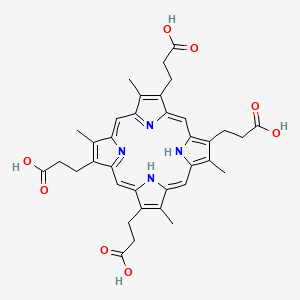

Coproporphyrin II is a type of porphyrin, which are organic compounds characterized by a large ring structure composed of four pyrrole subunits interconnected by methine bridges. Porphyrins play a crucial role in various biological processes, including the formation of heme, chlorophyll, and vitamin B12. This compound is one of the isomers of coproporphyrin, which are intermediates in the biosynthesis of heme and chlorophyll.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Coproporphyrin II can be synthesized through various chemical and biological methods. One common synthetic route involves the use of urea, phthalic anhydride, and a copper salt (e.g., copper chloride, copper carbonate) in the presence of a molybdenum catalyst such as ammonium molybdate or molybdenum trioxide . This reaction typically requires heating to facilitate the formation of the porphyrin ring structure.

Industrial Production Methods

Industrial production of this compound often involves metabolic engineering and biocatalysis. For example, Rhodobacter sphaeroides can be used as an efficient cell factory for the production of coproporphyrin III, which can be further converted to this compound . Additionally, Escherichia coli has been engineered to produce high levels of coproporphyrin through the heterologous expression of key pathway genes and optimization of fermentation conditions .

Análisis De Reacciones Químicas

Types of Reactions

Coproporphyrin II undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other biologically active compounds.

Common Reagents and Conditions

Substitution: Substitution reactions involve the replacement of functional groups on the porphyrin ring.

Major Products Formed

The major products formed from these reactions include various metalloporphyrins, such as heme, chlorophyll, and other bioactive porphyrins. These products have significant applications in medicine, energy, and materials science .

Aplicaciones Científicas De Investigación

Coproporphyrin II has diverse applications in scientific research:

Mecanismo De Acción

Coproporphyrin II exerts its effects through its role as an intermediate in the heme biosynthesis pathway. It is converted to heme via a series of enzymatic reactions involving coproporphyrinogen oxidase and protoporphyrinogen oxidase . These enzymes catalyze the oxidation of coproporphyrinogen to coproporphyrin and subsequently to protoporphyrin, which is then converted to heme by ferrochelatase . The molecular targets and pathways involved include various enzymes and transport proteins that facilitate the biosynthesis and transport of heme and other porphyrins .

Comparación Con Compuestos Similares

Coproporphyrin II is similar to other porphyrins, such as coproporphyrin I, coproporphyrin III, and protoporphyrin IX. it is unique in its specific structure and role in the biosynthesis of heme and chlorophyll .

Coproporphyrin I: Another isomer of coproporphyrin, differing in the arrangement of carboxyethyl groups on the porphyrin ring.

Coproporphyrin III: An intermediate in the heme biosynthesis pathway, similar to this compound but with a different arrangement of functional groups.

Protoporphyrin IX: A precursor to heme, formed from the oxidation of coproporphyrinogen and subsequent insertion of iron.

This compound’s unique structure and reactivity make it a valuable compound for various scientific and industrial applications.

Actividad Biológica

Coproporphyrin II (CP II) is a type of porphyrin, a class of organic compounds characterized by large, ring-like structures that play crucial roles in biological systems, particularly in the context of heme synthesis and metabolic processes. This article explores the biological activity of this compound, focusing on its biochemical roles, clinical implications, and recent research findings.

Chemical Structure and Properties

This compound is a tetrapyrrole compound, structurally similar to heme but with variations in its side chains. It is produced as an intermediary in the biosynthesis of heme from porphyrinogen precursors. The molecular formula for CP II is C₃₂H₃₈N₄O₄, and it exhibits distinct spectral properties that make it useful in various biochemical assays.

Biological Functions

- Heme Biosynthesis : CP II serves as a precursor in the biosynthetic pathway for heme. It is formed from protoporphyrin IX and subsequently converted into heme through the action of the enzyme ferrochelatase.

- Metabolic Indicator : The levels of coproporphyrins in urine can indicate various metabolic disorders. Elevated urinary coproporphyrin levels are often associated with liver dysfunction and certain types of porphyrias.

Porphyrias

Porphyrias are a group of disorders caused by deficiencies in enzymes responsible for porphyrin metabolism. This compound is particularly relevant in:

- Hereditary Coproporphyria (HCP) : A rare condition characterized by increased levels of CP II in urine, leading to neurological and cutaneous symptoms. A case study highlighted a patient with elevated urinary coproporphyrin levels who exhibited symptoms consistent with neurocutaneous porphyria .

- Acute Intermittent Porphyria (AIP) : Although primarily associated with other porphyrins, AIP can also show altered levels of coproporphyrins during acute attacks.

Diagnostic Applications

The measurement of urinary coproporphyrins, including CP II, is utilized as a diagnostic tool for assessing liver function and detecting porphyrias. Studies have shown that the urinary coproporphyrin I/(I + III) ratio can serve as a surrogate marker for MRP2 (Multidrug Resistance-Associated Protein 2) activity, which is relevant in pharmacokinetics and drug metabolism .

Research Findings

Recent studies have focused on the biosynthesis and production of coproporphyrins using microbial systems:

- Escherichia coli Engineering : Research reported successful strain engineering to enhance the bio-based production of CP II. Overexpression of specific genes led to significant yields of coproporphyrins, demonstrating potential applications in biotechnology .

- Spectroscopic Analysis : Advanced spectroscopic techniques have been employed to analyze the concentration and ratios of coproporphyrins in biological samples, providing insights into metabolic states and disease conditions .

Data Tables

Propiedades

IUPAC Name |

3-[8,12,18-tris(2-carboxyethyl)-3,7,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-15-30-23(7-11-35(45)46)19(3)27(39-30)14-28-20(4)24(8-12-36(47)48)32(40-28)16-31-22(6-10-34(43)44)18(2)26(38-31)13-25(17)37-29/h13-16,37-38H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEQQUFEIPMIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C)CCC(=O)O)C(=C4C)CCC(=O)O)C(=C3CCC(=O)O)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863099 | |

| Record name | 3,3',3'',3'''-(3,7,13,17-Tetramethylporphyrin-2,8,12,18-tetrayl)tetrapropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3082-03-9 | |

| Record name | Coproporphyrin II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003082039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.